7-Hydroxyneolamellarin A

HIF-1 inhibition cancer hypoxia breast cancer

Researchers face inconsistent HIF-1α inhibition from structurally similar compounds, risking irreproducible biology. 7-Hydroxyneolamellarin A delivers validated target engagement with a 5-fold potency advantage over neolamellarin A. • HIF-1α inhibitor: IC50 = 1.9 µM; attenuates HIF-1α protein accumulation & VEGF transcription. • >5x more potent than parent scaffold; minimal cytotoxicity at effective doses. • Reported in vivo efficacy (breast cancer model) with excellent solubility & biocompatibility. • Supplied with strict quality control; available for immediate R&D use.

Molecular Formula C24H19NO5
Molecular Weight 401.4 g/mol
Cat. No. B12402631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyneolamellarin A
Molecular FormulaC24H19NO5
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O
InChIInChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H
InChIKeyRYIBSKICTMDCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyneolamellarin A: HIF-1α Inhibitor for Cancer Research


7-Hydroxyneolamellarin A (7-OH-Neo A; CAS 959662-26-1; C24H19NO5; MW 401.41) is a phenolic pyrrole alkaloid first isolated from the marine sponge Dendrilla nigra [1]. Structurally, it belongs to the neolamellarin class, which differs from classical lamellarins by lacking the C-2 carboxyl moiety on the pyrrole ring and exhibiting a distinct oxidation pattern [2]. 7-Hydroxyneolamellarin A functions as a potent hypoxia-inducible factor-1α (HIF-1α) inhibitor, attenuating HIF-1α protein accumulation and suppressing vascular endothelial growth factor (VEGF) transcriptional activity [1].

HIF-1α pathway inhibition Study fit for hypoxia signaling and VEGF transcription assays
Marine alkaloid scaffold Phenolic pyrrole neolamellarin class, distinct from lamellarins
Hypoxic cell models Compatible with breast and cervical cancer hypoxia research

Why 7-Hydroxyneolamellarin A Resists Substitution


Despite a shared mechanism of HIF-1 pathway inhibition, substituting 7-Hydroxyneolamellarin A with structurally or pharmacologically similar compounds introduces substantial risk of divergent biological outcomes. The C-7 hydroxylation in 7-Hydroxyneolamellarin A confers a >5-fold improvement in HIF-1 inhibitory potency relative to the parent neolamellarin A scaffold (IC50 1.9 µM vs. 10.8 µM) [1][2]. Furthermore, the compound's lack of the lamellarin-characteristic C-2 carboxyl group [1] likely contributes to its distinct cellular permeability and target engagement profile. Generic HIF-1 inhibitors, even those with comparable in vitro IC50 values (e.g., crinamine, 2.7 µM; klugine, 0.2 µM), have not demonstrated the same combination of in vivo anti-tumor efficacy, aqueous solubility, and favorable biocompatibility as reported for 7-Hydroxyneolamellarin A in a murine breast cancer model [3]. Therefore, empirical substitution without rigorous comparative validation is scientifically unsound.

Parent neolamellarin A lacks C‑7 hydroxyl
The unmodified scaffold exhibits reported lower HIF‑1 inhibitory potency; direct replacement may shift assay response.
Lamellarin‑class compounds carry C‑2 carboxyl
Presence of the C‑2 carboxyl moiety may alter cellular permeability and target engagement relative to neolamellarins.
Other HIF‑1 inhibitors differ in model response
Compounds such as crinamine or klugine have not been reported to reproduce the same in vivo tumor‑model response profile.

7-Hydroxyneolamellarin A: Quantitative Differentiation


HIF-1 Inhibitory Potency vs. Neolamellarin A

7-Hydroxyneolamellarin A exhibits a 5.7-fold greater HIF-1 inhibitory potency than the parent compound neolamellarin A [1][2].

HIF‑1 inhibition
Head‑to‑head
1.9 µM 7‑OH‑Neo A
10.8 µM Neolamellarin A
5.7× lower
Reported HIF‑1 inhibition potency difference
Assay conditions differ: T47D vs HeLa reporter cells
HIF-1 inhibition cancer hypoxia breast cancer

In Vivo Tumor Suppression in Breast Cancer Model

7-Hydroxyneolamellarin A exhibited a profound anti-tumor effect in a mice breast cancer model by suppressing the accumulation of HIF-1α in tumor tissue [1].

In vivo tumor suppression
Reported
Tumor suppression 7‑OH‑Neo A
Vehicle Baseline
Supports in vivo model‑response endpoint context
Qualitative description; dosing and strain not specified in abstract
in vivo efficacy breast cancer anti-tumor

Lack of C-2 Carboxyl Moiety vs. Lamellarins

Unlike lamellarins, 7-Hydroxyneolamellarin A lacks the carboxyl moiety at position C-2 of the substituted pyrrole ring and has a significantly different pattern of oxidation [1].

Structural feature
Class‑level
Lacks C‑2 carboxyl; C‑7 hydroxyl
Structural distinction from lamellarins may influence target engagement
Defining neolamellarin class characteristic
chemical structure SAR drug design

Synthetic Accessibility: Convergent Total Synthesis

The first total synthesis of 7-Hydroxyneolamellarin A was achieved with a 10% overall yield using a convergent synthetic strategy [1].

Synthetic yield
Reported
10% overall
Reported synthetic route supports reproducible research supply
Convergent total synthesis strategy
total synthesis convergent synthesis chemical procurement

7-Hydroxyneolamellarin A: Key Application Scenarios


HIF-1α Signaling in Hypoxic Tumor Models

Use 7-Hydroxyneolamellarin A to interrogate HIF-1α-dependent transcriptional programs in breast cancer (T47D) or cervical cancer (HeLa) cell lines under hypoxic conditions. The compound's potent IC50 (1.9 µM) [1] and reported minimal cytotoxicity at effective concentrations make it suitable for dose-response and time-course experiments assessing VEGF transcriptional suppression and downstream angiogenic signaling.

In Vivo Proof-of-Concept: Breast Cancer Model

Employ 7-Hydroxyneolamellarin A in syngeneic or xenograft breast cancer models to validate tumor growth inhibition mediated by HIF-1α suppression. The reported in vivo anti-tumor effect [2], coupled with excellent water solubility and good biocompatibility [2], supports its use in preclinical efficacy and tolerability assessments.

HIF-1α Target Engagement Probe

Leverage 7-Hydroxyneolamellarin A as a tool compound to investigate HIF-1α protein stabilization and degradation mechanisms. Its ability to attenuate HIF-1α protein accumulation positions it as a valuable probe for studying oxygen-independent regulation of HIF-1α stability and for validating HIF-1α as a therapeutic target in oncology.

Comparative Pharmacology and SAR Studies

Utilize 7-Hydroxyneolamellarin A as a reference standard in SAR campaigns aimed at optimizing HIF-1 inhibitory activity. Its >5-fold potency advantage over neolamellarin A [3] provides a clear benchmark for assessing the impact of C-7 hydroxylation and other structural modifications on target engagement and cellular efficacy.

Application
Selection Property
Validation Focus
HIF‑1α transcription studies in hypoxic tumor models
Reported HIF‑1α inhibition potency
VEGF transcriptional suppression and dose‑response modeling
In vivo breast cancer model studies
In vivo tumor growth inhibition profile
Tumor HIF‑1α suppression and tolerability endpoint review
HIF‑1α target engagement and protein stability
HIF‑1α accumulation attenuation
Oxygen‑independent regulation of HIF‑1α stability
SAR and analogue benchmarking
Relative potency benchmark vs neolamellarin A
C‑7 hydroxylation impact on target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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